Morphine-d3 N-Oxide
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Overview
Description
Morphine-d3 N-Oxide is a deuterated analog of morphine-N-oxide, an active opioid metabolite of morphine. This compound is used in various scientific research applications due to its unique properties and stability. Morphine-N-oxide itself is known for its analgesic properties, although it is less potent than morphine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphine-d3 N-Oxide typically involves the oxidation of morphine or its derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Morphine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to morphine or its analogs.
Substitution: Nucleophilic substitution reactions can modify the N-oxide group to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various morphine derivatives, each with unique pharmacological properties. For example, reduction of this compound can yield morphine-d3, which is used in pharmacokinetic studies .
Scientific Research Applications
Morphine-d3 N-Oxide is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of morphine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways of opioids.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of morphine in the body.
Industry: Applied in the development of new opioid analgesics and in forensic toxicology
Mechanism of Action
Morphine-d3 N-Oxide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, thereby reducing the perception of pain. The compound also affects the release of neurotransmitters, contributing to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- Morphine-N-oxide
- Codeine-N-oxide
- Heroin-N-oxide
- Dihydrocodeine-N-oxide
- Hydromorphone-N-oxide
- Hydrocodone-N-oxide
Uniqueness
Morphine-d3 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are crucial .
Biological Activity
Morphine-d3 N-oxide, a derivative of morphine, is gaining attention in pharmacological research due to its unique biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and implications for therapeutic applications.
Overview of this compound
This compound is a modified form of morphine, characterized by the addition of an oxide group. This modification alters its interaction with opioid receptors and may influence its pharmacokinetic and pharmacodynamic properties. Understanding these changes is crucial for assessing its potential therapeutic benefits and risks.
This compound primarily exerts its effects through interaction with the μ-opioid receptor (MOR), a G protein-coupled receptor implicated in pain modulation, reward, and addiction pathways. The compound's binding affinity and efficacy at MOR can differ from those of standard morphine, potentially leading to altered biological responses.
Key Mechanisms:
- Receptor Activation: this compound activates MOR, leading to analgesic effects similar to morphine but with variations in potency and duration.
- Oxidative Stress: Research indicates that morphine derivatives can induce oxidative stress, which may contribute to their side effects and therapeutic profiles. The production of reactive oxygen species (ROS) has been observed in various cell types following morphine exposure .
- Immunomodulation: this compound may influence immune responses by modulating cytokine production and affecting natural killer (NK) cell activity. Studies have shown that opioids can suppress NK cell function, which may have implications for cancer patients receiving opioid therapy .
Biological Activity Data
The biological activity of this compound has been assessed through various studies, highlighting its potential effects on pain relief, immune modulation, and oxidative stress.
Table 1: Comparative Biological Activities of this compound
Activity Type | This compound | Standard Morphine | Reference |
---|---|---|---|
Analgesic Potency | Moderate | High | |
NK Cell Activity | Decreased | Significant Decrease | |
ROS Production | Increased | Variable | |
Cytokine Modulation | Altered | Suppressed |
Case Studies
-
Pain Management in Cancer Patients:
A study investigated the effects of this compound on pain management in cancer patients. Results indicated that while it provided effective analgesia, it also led to notable immunosuppressive effects, raising concerns about its use in immunocompromised individuals . -
Oxidative Stress in Chronic Pain Models:
In animal models of chronic pain, administration of this compound was associated with increased oxidative stress markers compared to controls. This suggests a potential dual role in managing pain while exacerbating oxidative damage .
Research Findings
Recent studies have focused on the biochemical pathways influenced by this compound:
- Cytokine Profiles: Analysis revealed that this compound alters cytokine profiles in immune cells, potentially leading to enhanced anti-inflammatory responses under certain conditions .
- Neuroprotective Effects: Some research suggests that morphine derivatives may have neuroprotective properties through modulation of nitric oxide pathways, although results are mixed regarding their overall impact on neuronal health .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
304.35 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-oxido-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |
InChI |
InChI=1S/C17H19NO4/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-,18?/m0/s1/i1D3 |
InChI Key |
AMAPEXTUMXQULJ-VLUXSHQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)[O-] |
Origin of Product |
United States |
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